![molecular formula C27H25ClN2O3 B2441265 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide CAS No. 1114831-11-6](/img/structure/B2441265.png)

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

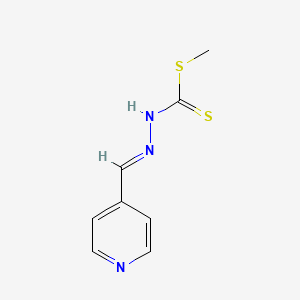

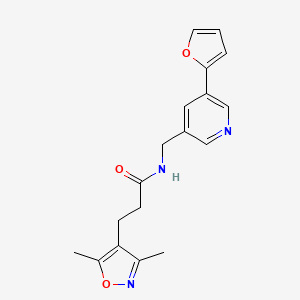

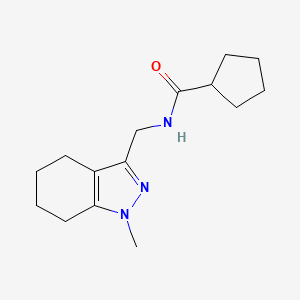

The compound “2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a quinoline ring, an amide linkage, and ether linkages .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Additionally, the molecule contains ether linkages and an amide linkage, which could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, compounds containing quinoline rings, ether linkages, and amide linkages can undergo a variety of chemical reactions. For example, the quinoline ring can participate in electrophilic aromatic substitution reactions, the ether linkage can be cleaved under acidic conditions, and the amide linkage can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the quinoline ring, ether linkages, and amide linkage would likely contribute to its overall polarity, solubility, and stability .Scientific Research Applications

- CEQ has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its mechanism of action and evaluating its efficacy in inhibiting tumor growth. The compound’s unique structure may contribute to its selective cytotoxicity against cancer cells .

- CEQ possesses antioxidant properties, making it useful in combating oxidative stress. As a free radical scavenger, it helps protect cells from damage caused by reactive oxygen species. This property could have implications for preventing age-related diseases and promoting overall health .

- Studies have investigated CEQ’s impact on neuronal health. Its ability to modulate neurotransmitter systems and protect against neurodegenerative conditions (such as Alzheimer’s disease) is of interest. Researchers explore its potential as a neuroprotective agent .

- CEQ exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers have explored its role in mitigating inflammation-related disorders, such as arthritis and inflammatory bowel diseases .

- CEQ shows promise as an antimicrobial agent. Investigations have focused on its activity against bacteria, fungi, and parasites. Researchers explore its potential in developing novel antibiotics or antifungal drugs .

- CEQ’s unique structure and solubility properties make it suitable for drug delivery applications. Researchers have incorporated it into nanoparticles, micelles, or liposomes to enhance drug stability, bioavailability, and targeted delivery .

Anticancer Research

Free Radical Scavenging

Neuroprotective Effects

Anti-Inflammatory Activity

Antimicrobial Properties

Drug Delivery Systems

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, if this compound is found to have biological activity, studies could be conducted to elucidate its mechanism of action .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . The compound’s ethoxy and methoxy groups may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may be affected by oxidative conditions, while its efficacy may be influenced by the presence of competing ligands or changes in target expression levels .

properties

IUPAC Name |

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c1-3-33-26-17-25(19-7-5-8-21(28)15-19)30-24-11-10-20(16-23(24)26)27(31)29-13-12-18-6-4-9-22(14-18)32-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIIYIPTURHDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)

![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)

![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)